2-Methyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride

説明

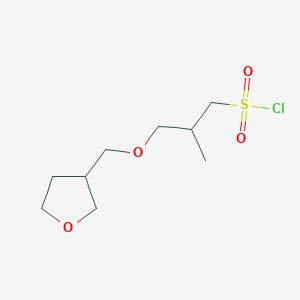

2-Methyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a tetrahydrofuran (THF) ring substituted at the 3-position with a methoxy group. Its molecular formula is C₉H₁₅ClO₄S, and it features a reactive sulfonyl chloride group (-SO₂Cl), which is highly electrophilic and commonly utilized in organic synthesis for introducing sulfonate groups or as an intermediate in pharmaceuticals and agrochemicals.

特性

分子式 |

C9H17ClO4S |

|---|---|

分子量 |

256.75 g/mol |

IUPAC名 |

2-methyl-3-(oxolan-3-ylmethoxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H17ClO4S/c1-8(7-15(10,11)12)4-14-6-9-2-3-13-5-9/h8-9H,2-7H2,1H3 |

InChIキー |

NNROYAVVFYHCNJ-UHFFFAOYSA-N |

正規SMILES |

CC(COCC1CCOC1)CS(=O)(=O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride typically involves the reaction of 2-methyl-3-((tetrahydrofuran-3-yl)methoxy)propan-1-ol with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

化学反応の分析

Types of Reactions

2-Methyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄) can be used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

科学的研究の応用

2-Methyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.

Biology: The compound is employed in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound finds applications in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Methyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biological systems, it may modify amino acid residues in proteins, affecting their function and activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations: Sulfonyl Chloride vs. Acrylates/Methacrylates

Tetrahydrofurfuryl acrylate (CAS 2399-48-6) and tetrahydrofurfuryl methacrylate share structural similarities with the target compound due to their THF-derived alkoxy groups. However, their functional groups differ significantly:

- Sulfonyl chloride : Highly reactive, enabling nucleophilic substitution (e.g., with amines or alcohols).

- Acrylate/methacrylate : Contains a polymerizable double bond, making them suitable for coatings, adhesives, or photoresists.

However, the sulfonyl chloride group in the target compound likely increases its acute toxicity and handling risks compared to the acrylates, which are primarily irritants .

Table 1: Functional Group Comparison

Ring Structure Analog: Tetrahydropyran vs. Tetrahydrofuran

2-Methyl-3-((tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride () replaces the THF ring with a tetrahydropyran (THP) ring. Key differences include:

Heterocyclic Derivatives

3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid () incorporates a 1,2,4-oxadiazole ring, which is bioisosteric to ester or amide groups. Unlike the sulfonyl chloride, this compound is a carboxylic acid, making it more polar and suitable for medicinal chemistry applications. Both compounds are discontinued, hinting at shared challenges in scalability or stability .

Table 2: Structural and Commercial Comparison

生物活性

2-Methyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₅ClO₃S

- Molecular Weight : 242.71 g/mol

- CAS Number : 1342477-31-9

- Purity : 98% .

The biological activity of sulfonyl chlorides, including this compound, typically involves their ability to act as electrophiles in nucleophilic substitution reactions. This property allows them to interact with various biological macromolecules, such as proteins and nucleic acids, potentially leading to inhibition of specific enzymes or pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonyl chlorides have been shown to possess antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 20 | S. aureus |

| Compound B | 40 | E. coli |

| This compound | TBD | TBD |

Note: Specific MIC values for the compound are currently under investigation.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various sulfonamide derivatives against multi-drug resistant strains of bacteria. Compounds were synthesized and tested for their Minimum Inhibitory Concentration (MIC). The results indicated that certain modifications in the sulfonamide structure enhanced antibacterial activity significantly.

- Inhibition Studies : In vitro studies have shown that similar sulfonyl compounds can inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects. The specific interactions and binding affinities are being characterized through kinetic studies.

Research Findings

Research has indicated that the introduction of a tetrahydrofuran moiety enhances the solubility and bioavailability of sulfonyl chloride derivatives, which is critical for their biological activity. Additionally, investigations into the structure-activity relationship (SAR) have highlighted that modifications at the methoxy position significantly influence the compound's potency against various microbial strains.

Comparative Analysis

A comparative study involving various sulfonamide derivatives showed that those with larger aliphatic groups exhibited better activity against resistant strains. The following table summarizes findings from recent literature:

| Compound | Structure | Activity Profile |

|---|---|---|

| Compound X | Sulfonamide with bulky group | High activity against MRSA |

| Compound Y | Simple sulfonamide | Moderate activity against E. coli |

| This compound | Tetrahydrofuran derivative | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。